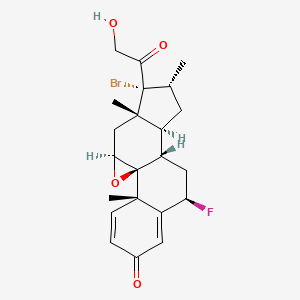

17-Bromo-9beta,11beta-epoxy-6beta-fluoro-21-hydroxy-16alpha-methylpregna-1,4-diene-3,20-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

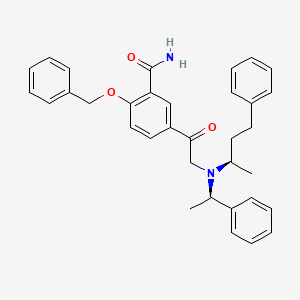

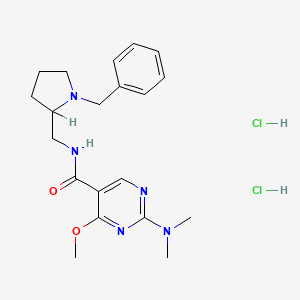

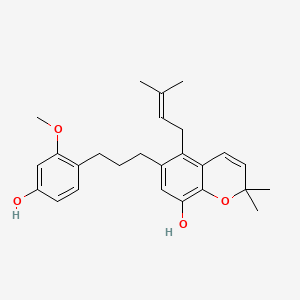

17-Bromo-9beta,11beta-epoxi-6beta-fluoro-21-hidroxi-16alfa-metilpregna-1,4-dieno-3,20-diona es un corticosteroide sintético con una estructura molecular compleja. Este compuesto es conocido por sus potentes propiedades antiinflamatorias e inmunosupresoras, lo que lo hace valioso en diversas aplicaciones médicas y científicas .

Métodos De Preparación

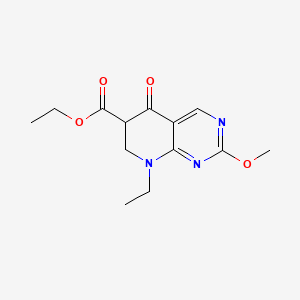

La síntesis de 17-Bromo-9beta,11beta-epoxi-6beta-fluoro-21-hidroxi-16alfa-metilpregna-1,4-dieno-3,20-diona implica múltiples pasos, comenzando desde precursores esteroideos básicos. El proceso generalmente incluye reacciones de bromación, epoxidación, fluoración e hidroxilación bajo condiciones controladas. Los métodos de producción industrial a menudo emplean técnicas avanzadas como la cromatografía líquida de alta resolución (HPLC) para la purificación y el control de calidad .

Análisis De Reacciones Químicas

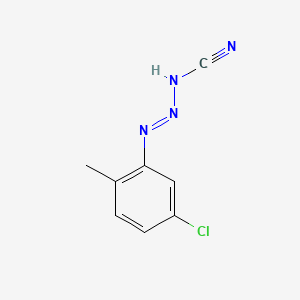

Este compuesto experimenta diversas reacciones químicas, que incluyen:

Oxidación: Puede oxidarse para formar diferentes derivados, a menudo utilizando reactivos como el permanganato de potasio o el trióxido de cromo.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes como el hidruro de litio y aluminio, lo que lleva a la formación de análogos reducidos.

Sustitución: Las reacciones de sustitución de halógenos son comunes, donde los átomos de bromo o flúor pueden ser reemplazados por otros halógenos o grupos funcionales utilizando reactivos apropiados.

Aplicaciones Científicas De Investigación

17-Bromo-9beta,11beta-epoxi-6beta-fluoro-21-hidroxi-16alfa-metilpregna-1,4-dieno-3,20-diona se utiliza ampliamente en la investigación científica debido a sus propiedades únicas:

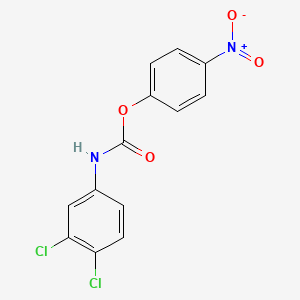

Química: Sirve como un compuesto modelo para estudiar la química esteroidea y los mecanismos de reacción.

Biología: El compuesto se utiliza para investigar las vías biológicas involucradas en la inflamación y la respuesta inmunitaria.

Medicina: Se estudia por sus posibles aplicaciones terapéuticas en el tratamiento de enfermedades inflamatorias y autoinmunes.

Mecanismo De Acción

El mecanismo de acción de 17-Bromo-9beta,11beta-epoxi-6beta-fluoro-21-hidroxi-16alfa-metilpregna-1,4-dieno-3,20-diona implica la unión a los receptores de glucocorticoides, lo que lleva a la modulación de la expresión genética. Esto da como resultado la supresión de citocinas proinflamatorias y la inhibición de la activación de células inmunitarias. Los átomos de flúor y bromo del compuesto mejoran su afinidad de unión y potencia .

Comparación Con Compuestos Similares

En comparación con otros corticosteroides, 17-Bromo-9beta,11beta-epoxi-6beta-fluoro-21-hidroxi-16alfa-metilpregna-1,4-dieno-3,20-diona exhibe propiedades únicas debido a sus sustituciones y grupos funcionales específicos. Compuestos similares incluyen:

Dexametasona: Un corticosteroide ampliamente utilizado con potentes efectos antiinflamatorios.

Betametasona: Otro corticosteroide con aplicaciones similares pero diferentes modificaciones estructurales.

Acetonida de fluocinolona: Conocida por sus fuertes propiedades antiinflamatorias y utilizada en dermatología.

La combinación única de bromo, flúor y grupos epóxido de este compuesto lo distingue de otros corticosteroides, proporcionando una mayor potencia y especificidad en sus acciones.

Propiedades

Número CAS |

61339-44-4 |

|---|---|

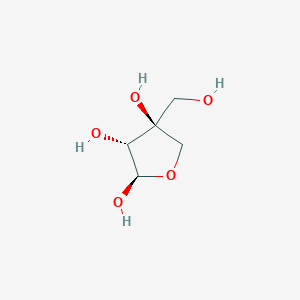

Fórmula molecular |

C22H26BrFO4 |

Peso molecular |

453.3 g/mol |

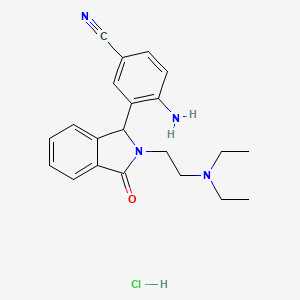

Nombre IUPAC |

(1S,2S,8R,10S,11S,13R,14R,15S,17S)-14-bromo-8-fluoro-14-(2-hydroxyacetyl)-2,13,15-trimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-5-one |

InChI |

InChI=1S/C22H26BrFO4/c1-11-6-13-14-8-16(24)15-7-12(26)4-5-19(15,2)22(14)18(28-22)9-20(13,3)21(11,23)17(27)10-25/h4-5,7,11,13-14,16,18,25H,6,8-10H2,1-3H3/t11-,13+,14+,16-,18+,19+,20+,21+,22-/m1/s1 |

Clave InChI |

AHRBEUCKLPVLDF-JPEOZNMXSA-N |

SMILES isomérico |

C[C@@H]1C[C@H]2[C@@H]3C[C@H](C4=CC(=O)C=C[C@@]4([C@]35[C@@H](O5)C[C@@]2([C@]1(C(=O)CO)Br)C)C)F |

SMILES canónico |

CC1CC2C3CC(C4=CC(=O)C=CC4(C35C(O5)CC2(C1(C(=O)CO)Br)C)C)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.